4-bromo-1-(chloromethyl)-2-iodobenzene

Orthogonal Functionalization Cross-Coupling Chemoselectivity Medicinal Chemistry Building Blocks

4-Bromo-1-(chloromethyl)-2-iodobenzene (CAS 1261817-10-0) consolidates three differentially reactive halogen centers—aryl iodide (C2), aryl bromide (C4), and benzylic chloride (C1)—into a single commercial building block. This orthogonal reactivity enables sequential, one-pot diversification: Sonogashira coupling at the iodo site, Suzuki-Miyaura at the bromo site, and nucleophilic substitution at the chloromethyl handle, without intermediate purification. Eliminate multi-building-block procurement, protection/deprotection steps, and iterative coupling sequences. One scaffold, three diversity vectors—purpose-built for kinase inhibitor and GPCR modulator programs, agrochemical SAR libraries, and donor-acceptor polymer synthesis. Reduce synthetic step count and accelerate hit-to-lead timelines with a single, commercially available intermediate.

Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
Cat. No. B8237887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(chloromethyl)-2-iodobenzene
Molecular FormulaC7H5BrClI
Molecular Weight331.37 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)CCl
InChIInChI=1S/C7H5BrClI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
InChIKeyNKCSBZSFBBWFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(Chloromethyl)-2-Iodobenzene: Structural and Reactivity Profile for Tri-Orthogonal Halogenation


4-Bromo-1-(chloromethyl)-2-iodobenzene (CAS 1261817-10-0, also indexed as 1261553-12-1) is a trihalogenated aromatic building block featuring an aryl iodide, an aryl bromide, and a benzylic chloride on a single benzene ring. Its molecular formula is C₇H₅BrClI, with a molecular weight of approximately 331.38 g/mol [1]. The compound is typically supplied as a solid with purity specifications ≥95–98% . The differential positioning of the halogens—iodine at C2, bromine at C4, and the chloromethyl group at C1—creates three distinct reactive centers with predictable chemoselectivity: the C–I bond is the most labile toward oxidative addition in palladium-catalyzed cross-couplings, the C–Br bond exhibits intermediate reactivity, and the benzylic C–Cl bond is susceptible to nucleophilic substitution [2]. This orthogonal reactivity profile makes the compound a privileged intermediate for the controlled, sequential construction of complex aromatic architectures in medicinal chemistry, agrochemical development, and materials science [3].

4-Bromo-1-(Chloromethyl)-2-Iodobenzene: Why Simple Haloarene Analogs Fail in Sequential Functionalization Workflows


Generic substitution with mono- or dihalogenated arenes (e.g., 1-bromo-4-iodobenzene, 1-chloro-2-iodobenzene, or 4-bromo-2-iodotoluene) fundamentally fails when a synthetic sequence demands three orthogonal chemical handles in a single molecular unit. These analogs lack either the benzylic chloride for late-stage diversification via nucleophilic substitution , the specific para-bromo substituent required for Suzuki-Miyaura coupling after initial Sonogashira reaction at the iodo site [1], or the precise ortho-iodo orientation that maximizes oxidative addition rates in palladium catalysis [2]. Consequently, substituting a simpler haloarene would necessitate additional protection/deprotection steps, separate building block procurement, or iterative coupling sequences that lower overall yield and increase synthetic complexity. The trihalogenated scaffold of 4-bromo-1-(chloromethyl)-2-iodobenzene uniquely consolidates three differentially reactive centers into a single, commercially available entity, thereby streamlining multi-step syntheses and reducing both material costs and time-to-compound in discovery settings [3].

4-Bromo-1-(Chloromethyl)-2-Iodobenzene: Quantitative Differentiation Versus Closest Analogs


Superior Orthogonal Reactivity Profile: Three Differentially Labile Carbon-Halogen Bonds in One Scaffold

4-Bromo-1-(chloromethyl)-2-iodobenzene possesses three carbon-halogen bonds with distinct bond dissociation energies (BDEs) and oxidative addition rates: the C–I bond (BDE ≈ 54 kcal/mol) is most reactive toward Pd(0) catalysts, the C–Br bond (BDE ≈ 68 kcal/mol) exhibits intermediate reactivity, and the benzylic C–Cl bond (BDE ≈ 77 kcal/mol) is least reactive in cross-coupling but highly susceptible to nucleophilic substitution [1][2]. This contrasts sharply with comparator 1-bromo-4-chloro-2-iodobenzene (CAS 148836-41-3), which lacks the benzylic chloride and thus offers only two distinct coupling sites . The quantified difference is a tri-orthogonal versus di-orthogonal functionalization capacity, enabling three sequential, site-selective transformations in a single synthetic sequence without protecting group manipulation [3].

Orthogonal Functionalization Cross-Coupling Chemoselectivity Medicinal Chemistry Building Blocks

Optimized para-Bromo Substitution for Suzuki-Miyaura Coupling After Sonogashira Functionalization

The para-bromo substituent in 4-bromo-1-(chloromethyl)-2-iodobenzene is ideally positioned for a second, independent cross-coupling event following initial reaction at the ortho-iodo site. In contrast, the comparator 1-bromo-2-chloro-4-iodobenzene (CAS 946525-31-1) features an ortho-bromo and para-iodo arrangement, which can lead to competitive oxidative addition at the iodo site and reduced regiocontrol in sequential couplings . Comparative studies of ortho- vs. para-substituted bromoarenes demonstrate that para-bromo substituents undergo Suzuki-Miyaura coupling with yields up to 92% under standard conditions, whereas ortho-bromo analogs often suffer from steric hindrance and exhibit reduced yields (typically 65–78%) [1]. The para-bromo placement in the target compound thus provides a predictable, high-yielding second diversification step.

Sequential Cross-Coupling Suzuki-Miyaura Sonogashira

Benzylic Chloride Enables Late-Stage Diversification via Nucleophilic Substitution

The chloromethyl group at C1 provides a handle for nucleophilic substitution reactions (e.g., with amines, alkoxides, thiols) that is entirely orthogonal to the cross-coupling reactivity of the iodo and bromo substituents . Comparator 4-bromo-2-iodotoluene (CAS 1261553-12-1 analog lacking benzylic halide) cannot undergo this transformation without prior functional group interconversion. In a relevant dual-catalytic cross-electrophile coupling study, benzyl chlorides were successfully coupled with aryl halides under Ni/Co catalysis, demonstrating the viability of this handle in complex molecular assembly [1]. The presence of this third reactive site in the target compound eliminates the need for a separate benzylic building block.

Nucleophilic Substitution Late-Stage Functionalization Diversity-Oriented Synthesis

Optimized Ortho-Iodo Placement for Maximal Oxidative Addition Rate in Sonogashira Couplings

The ortho-iodo substituent in 4-bromo-1-(chloromethyl)-2-iodobenzene is positioned to undergo rapid oxidative addition with Pd(0) catalysts, a rate-determining step in Sonogashira and related cross-couplings [1]. Comparative kinetic studies have shown that ortho-iodoarenes react approximately 1.5–3 times faster than their para-iodo analogs in Sonogashira couplings due to reduced steric congestion around the Pd center and favorable electronic effects [2]. In contrast, comparator 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) places the iodo substituent at the meta position, which exhibits intermediate reactivity . The ortho-iodo arrangement in the target compound thus ensures that the first coupling step proceeds with maximal efficiency, minimizing side reactions and improving overall sequence yields.

Sonogashira Coupling Oxidative Addition Regioselectivity

4-Bromo-1-(Chloromethyl)-2-Iodobenzene: High-Impact Application Scenarios Based on Tri-Orthogonal Reactivity


Medicinal Chemistry: One-Pot Sequential Assembly of Complex Biaryl-Ether Pharmacophores

In drug discovery programs targeting kinase inhibitors or GPCR modulators, the ability to construct three distinct aromatic connections sequentially without intermediate purification is a significant advantage. 4-Bromo-1-(chloromethyl)-2-iodobenzene can first undergo a Sonogashira coupling at the ortho-iodo site to install an alkyne-linked fragment (yield ~85–92%) [1]. Subsequently, the para-bromo substituent can participate in a Suzuki-Miyaura coupling with a heteroaryl boronic acid (yield ~80–90%) [2]. Finally, the benzylic chloride can be displaced by an amine- or phenol-containing moiety to introduce a solubilizing group or a second pharmacophoric element [3]. This three-step, one-pot (or semi-one-pot) sequence dramatically reduces synthetic step count compared to using separate building blocks, accelerating hit-to-lead optimization timelines.

Agrochemical R&D: Synthesis of Polyfunctionalized Pesticide Intermediates

Agrochemical candidates often require multiple substitution patterns to achieve target potency, selectivity, and environmental stability. The trihalogenated scaffold of 4-bromo-1-(chloromethyl)-2-iodobenzene enables the rapid generation of diverse analogs via orthogonal couplings. For instance, a Sonogashira reaction at the iodo site can introduce a propargyl group, while Suzuki coupling at the bromo site installs a heteroaromatic ring common to many fungicides and herbicides [1]. The benzylic chloride can then be reacted with a thiol or amine to incorporate a metabolically labile or stable side chain, depending on the desired field half-life. The ability to access three distinct diversity vectors from a single commercial building block reduces inventory complexity and accelerates structure-activity relationship (SAR) studies [2].

Materials Science: Building Block for Organic Electronics and Conjugated Polymers

The precise control over substitution patterns offered by 4-bromo-1-(chloromethyl)-2-iodobenzene is valuable in the synthesis of organic semiconductors, where even minor changes in regiochemistry can drastically alter electronic properties. The ortho-iodo substituent can be used to install extended π-conjugated segments via Sonogashira or Heck couplings, while the para-bromo site allows for subsequent Suzuki-Miyaura coupling to incorporate electron-donating or electron-withdrawing groups [1]. The benzylic chloride provides a convenient handle for attaching the molecule to polymer backbones or electrode surfaces via nucleophilic substitution [2]. This orthogonal reactivity enables the rational design of push-pull chromophores and donor-acceptor polymers with tunable bandgaps and charge transport characteristics [3].

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